Product packaging for BB-Cl-Amidine hydrochloride(Cat. No.:)

BB-Cl-Amidine hydrochloride

Cat. No.: B8085324
M. Wt: 496.4 g/mol
InChI Key: APVHRPHXTLAIRI-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Enzymatic Role of PADs in Post-Translational Modifications

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification known as citrullination or deimination. nih.govresearchgate.net This process involves the irreversible conversion of a positively charged arginine residue within a protein to a neutral, non-standard amino acid called citrulline. nih.govfrontiersin.org In humans, five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, each with distinct tissue distributions and substrate preferences. nih.govkuleuven.be

Dysregulation of PAD Activity in Pathophysiological Processes

While essential for normal physiology, the dysregulation of PAD enzyme activity is implicated in a wide range of human diseases. mdpi.com Excessive or inappropriate citrullination, often termed hypercitrullination, can lead to the generation of neo-epitopes that trigger autoimmune responses, disrupt protein function, and promote inflammation. frontiersin.orgcaymanchem.com

Elevated PAD activity and hypercitrullinated proteins are hallmark features of several autoimmune and inflammatory conditions. nih.gov

Rheumatoid Arthritis (RA): PAD2 and PAD4 are the isoforms most strongly implicated in the pathogenesis of RA. nih.govbohrium.com They are expressed in the inflamed joints where they generate citrullinated proteins that become targets for anti-citrullinated protein antibodies (ACPAs), a key diagnostic and prognostic marker for the disease. nih.govbohrium.comnih.gov

Neurodegenerative Diseases: In conditions like Alzheimer's disease, multiple sclerosis, and Parkinson's disease, there is evidence of increased PAD activity and accumulation of citrullinated proteins in the brain. scientificarchives.comnih.govresearchgate.netbenthamscience.com For example, PAD2 is found in reactive astrocytes, and its activity contributes to the citrullination of proteins like glial fibrillary acidic protein (GFAP) and myelin basic protein (MBP), potentially exacerbating neuroinflammation and demyelination. bohrium.comscientificarchives.commdpi.com

Cancer: The role of PADs in cancer is complex and context-dependent. Overexpression of PAD2 and PAD4 has been observed in various cancers, including breast, gastric, and liver tumors. nih.govnih.govfrontiersin.orgmdpi.com PADs can influence tumor progression by modifying histones to regulate gene expression, altering the function of tumor suppressors like p53, and promoting inflammation within the tumor microenvironment. nih.govnih.govmdpi.com

The following table summarizes the primary PAD isozymes implicated in various disease states.

Disease CategoryAssociated PAD IsozymesKey Pathological Roles
Autoimmune Diseases PAD2, PAD4Generation of autoantigens (e.g., in Rheumatoid Arthritis, Lupus), promotion of inflammation. nih.govnih.govbohrium.com
Neurodegenerative Diseases PAD2, PAD4Neuroinflammation, protein aggregation, demyelination (e.g., in Multiple Sclerosis, Alzheimer's). scientificarchives.commdpi.comnih.gov
Cancers PAD2, PAD4Regulation of oncogenes and tumor suppressors, tumor growth, metastasis, inflammation. nih.govnih.govfrontiersin.orgmdpi.com
Skin Disorders PAD1Abnormal epidermal differentiation (e.g., in Psoriasis). kuleuven.benih.gov

Conceptual Framework for Therapeutic Targeting of PAD Enzymes

Given the strong association between dysregulated PAD activity and various pathologies, these enzymes have emerged as attractive therapeutic targets. nih.govnih.govasiapharmaceutics.info The central concept is that inhibiting aberrant PAD activity could prevent the formation of pathogenic citrullinated proteins, thereby mitigating inflammation, autoimmunity, and other disease-driving processes. nih.govnih.gov The development of PAD inhibitors is a key strategy for validating this therapeutic hypothesis and for potentially treating a range of diseases. frontiersin.org

This has led to the creation of chemical probes to study PAD function and to serve as leads for drug development. An important research tool in this field is BB-Cl-Amidine (hydrochloride) . It is an irreversible, broad-spectrum (pan-PAD) inhibitor designed to be more stable and cell-permeable than earlier inhibitors like Cl-amidine. researchgate.netnih.gov BB-Cl-Amidine works by irreversibly binding to the active site of PAD enzymes, thereby preventing them from catalyzing citrullination. researchgate.net

BB-Cl-Amidine was developed to improve upon first-generation inhibitors by replacing the N-terminal benzoyl group with a biphenyl (B1667301) moiety to increase hydrophobicity and cellular uptake, and by modifying the C-terminus with a benzimidazole (B57391) to limit metabolic breakdown. researchgate.netnih.gov Its utility as a pan-PAD inhibitor allows researchers to probe the collective role of PADs in various disease models. nih.gov For example, studies using BB-Cl-amidine have shown that inhibiting PADs can disrupt the formation of neutrophil extracellular traps (NETs)—a process implicated in lupus and other inflammatory diseases—and reduce disease severity in animal models. researchgate.netresearchgate.netcaymanchem.com

The table below details the inhibitory activity of BB-Cl-Amidine against several PAD isozymes, showcasing its potent, pan-inhibitory profile.

PAD IsozymeInactivation Efficiency (kinact/KI) (M-1min-1)
PAD116,100
PAD24,100
PAD36,800
PAD413,300
Data sourced from Cayman Chemical product information, based on primary literature. caymanchem.comcaymanchem.com

By using compounds like BB-Cl-Amidine, researchers can effectively explore the downstream consequences of PAD inhibition in cellular and animal models of cancer, autoimmunity, and neurodegeneration, paving the way for the development of more specific and potent therapeutic agents. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27Cl2N5O B8085324 BB-Cl-Amidine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O.ClH/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18;/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33);1H/t23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVHRPHXTLAIRI-BQAIUKQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Development and Characterization of Bb Cl Amidine As a Research Compound

Historical Context and Evolution from First-Generation PAD Inhibitors

The development of BB-Cl-Amidine arose from the need for more effective PAD inhibitors for in vivo and cellular studies. The first-generation inhibitors, such as Cl-amidine, demonstrated efficacy in various animal models but were limited by suboptimal potency in cellular environments. nih.gov This was largely attributed to poor metabolic stability and cell membrane permeability. nih.gov

Structural Derivation from Cl-Amidine

BB-Cl-Amidine is a second-generation PAD inhibitor that was structurally derived from its predecessor, Cl-amidine. nih.gov It retains the core functional elements of Cl-amidine, including the reactive chloroacetamidine "warhead" responsible for irreversible inhibition and a similar sidechain length. researchgate.net The structure of Cl-amidine itself is based on benzoyl arginine amide, a known small molecule substrate for PAD enzymes. researchgate.net

Rationale for Molecular Design Enhancements: Increased Cellular Bioavailability and Proteolytic Stability

The molecular design of BB-Cl-Amidine incorporated specific modifications to overcome the limitations of first-generation inhibitors. researchgate.netnih.gov To enhance proteolytic stability, the C-terminal amide of Cl-amidine was replaced with a benzimidazole (B57391) group. researchgate.netmybiosource.com This change was intended to limit the cleavage of the C-terminal amide by cellular proteases. researchgate.net

To improve cellular uptake and bioavailability, the N-terminal benzoyl group of Cl-amidine was substituted with a more hydrophobic biphenyl (B1667301) moiety. researchgate.netnih.gov These rational design enhancements resulted in a compound with significantly improved properties for cellular and in vivo research. While BB-Cl-Amidine and Cl-amidine exhibit similar in vitro potencies, the cellular potency of BB-Cl-Amidine is increased by more than 20-fold. researchgate.netnih.gov Furthermore, BB-Cl-Amidine has a substantially longer in vivo half-life of approximately 1.75 hours compared to about 15 minutes for Cl-amidine. nih.gov

Pan-PAD Inhibitory Profile

BB-Cl-Amidine is characterized as a pan-PAD inhibitor, meaning it effectively inhibits multiple isoforms of the PAD enzyme family. researchgate.netcaymanchem.com

Comprehensive Inhibition Kinetics across PAD Isozymes (PAD1, PAD2, PAD3, PAD4)

BB-Cl-Amidine demonstrates irreversible inhibition across the four active PAD isozymes: PAD1, PAD2, PAD3, and PAD4. probechem.comcaymanchem.com The efficiency of this inhibition is often expressed as the second-order rate constant kinact/KI, which provides a measure of the potency of an irreversible inhibitor. researchgate.net While it inhibits all four isozymes, there is a noted preference for PAD4. nih.gov

Inhibition Kinetics of BB-Cl-Amidine across PAD Isozymes

PAD Isozymekinact/KI (M-1min-1)
PAD116,100 probechem.comcaymanchem.com
PAD24,100 probechem.comcaymanchem.com
PAD36,800 probechem.comcaymanchem.com
PAD413,300 probechem.comcaymanchem.com

Mechanism of Irreversible Enzyme Inactivation

The mechanism of action for BB-Cl-Amidine involves the irreversible inactivation of PAD enzymes. wikipedia.org This is achieved through the covalent modification of a critical cysteine residue within the active site of the enzyme. nih.govmdpi.com The chloroacetamidine warhead of BB-Cl-Amidine is electrophilic and reacts with the thiol group of the active site cysteine. nih.gov This covalent bond formation permanently inactivates the enzyme, preventing it from catalyzing the conversion of arginine to citrulline. researchgate.net This time- and concentration-dependent inactivation is a hallmark of mechanism-based inhibitors. nih.gov

Beyond PADs: Inhibition of the Stimulator of Interferon Genes (STING) Pathway

Recent research has uncovered an additional and significant activity of BB-Cl-Amidine beyond its role as a PAD inhibitor. It has been identified as a potent small-molecule inhibitor of the Stimulator of Interferon Genes (STING) pathway. nih.govresearchgate.net The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. nih.gov

BB-Cl-Amidine inhibits STING signaling, which in turn blocks the production of type I interferons (IFNs), IFN-stimulated genes (ISGs), and NF-κB-dependent cytokines. nih.govnih.gov Mechanistically, BB-Cl-Amidine has been shown to inhibit the oligomerization of STING by modifying Cys148. probechem.comnih.gov This discovery highlights a distinct mechanism of action for BB-Cl-Amidine and suggests its potential utility in studying and potentially treating STING-driven inflammatory diseases. nih.govnih.gov

Mechanism of STING Oligomerization Disruption

The activation of the STING protein is a critical step in the innate immune response to cytosolic DNA. nih.govnih.gov A prerequisite for STING's activity is its ability to form oligomers after being activated by cyclic GMP-AMP (cGAMP). nih.govresearchgate.net BB-Cl-Amidine has been shown to directly prevent this crucial oligomerization step. nih.gov

The primary mechanism through which BB-Cl-Amidine inhibits STING is by covalently modifying a specific amino acid residue on the protein. nih.govnih.gov Research has identified this key residue as Cysteine 148 (Cys148) in human STING (conserved as Cys147 in mice). nih.gov By forming a covalent bond with Cys148, BB-Cl-Amidine physically blocks the ability of individual STING molecules to assemble into the larger complexes necessary for downstream signaling. probechem.comnih.gov This inhibitory action occurs in a dose-dependent manner and is independent of the compound's ability to inhibit PAD enzymes, as it retains its efficacy in PAD-deficient cells. nih.gov The targeting of Cys148 represents a distinct mechanism compared to other STING inhibitors, such as H-151, which targets a different cysteine residue (Cys91) to block palmitoylation. nih.gov

Target ProteinKey Residue ModifiedMolecular ConsequenceReference
STINGCysteine 148 (Cys148)Covalent modification nih.govnih.gov
STINGCysteine 148 (Cys148)Blockage of oligomerization probechem.comnih.gov

Downstream Effects on Type I Interferon and Inflammatory Cytokine Production

By preventing STING oligomerization, BB-Cl-Amidine effectively halts the entire downstream signaling cascade that originates from STING activation. nih.gov The formation of STING oligomers is necessary to recruit and activate key signaling proteins, including Tank-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates Interferon regulatory factor 3 (IRF3), leading to its activation. nih.gov Simultaneously, the STING pathway activates the nuclear factor-κB (NF-κB) transcription factor. nih.govnih.gov

BB-Cl-Amidine's disruption of STING oligomerization prevents the activation of both IRF3 and NF-κB. nih.gov As these transcription factors are essential for the expression of a host of immune-related genes, their inhibition leads to a significant reduction in the production of type I interferons (IFNs) and other inflammatory cytokines. nih.govresearchgate.net This inhibitory effect is specific to the STING pathway; the compound does not appear to block other innate immune signaling pathways. nih.gov In both mouse and human cells, BB-Cl-Amidine has been demonstrated to block the STING-dependent induction of IFNβ. nih.gov Furthermore, in vivo studies have confirmed that pretreatment with BB-Cl-Amidine leads to a significant reduction in the production of diABZI-induced IFNβ and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This ultimately suppresses the expression of interferon-stimulated genes (ISGs) and alleviates the inflammatory phenotypes associated with aberrant STING activation. nih.govnih.gov

Signaling Pathway ComponentEffect of BB-Cl-AmidineDownstream ConsequenceReference
IRF3 ActivationInhibitedImpaired production of Type I IFNs nih.gov
NF-κB ActivationInhibitedImpaired production of inflammatory cytokines nih.gov
Type I Interferon (e.g., IFNβ) ProductionSignificantly reducedDecreased expression of ISGs nih.govnih.gov
Inflammatory Cytokine (e.g., TNF-α) ProductionSignificantly reducedAttenuation of inflammatory response nih.gov

Molecular and Cellular Mechanisms of Bb Cl Amidine Action

Modulation of Protein Citrullination Events

Protein citrullination is a post-translational modification catalyzed by the PAD family of enzymes, which is associated with various physiological and pathological processes. royalsocietypublishing.orgfrontiersin.org By irreversibly inhibiting PADs, BB-Cl-amidine directly modulates these citrullination events. wikipedia.org

Inhibition of Histone Citrullination (e.g., Histone H3)

A primary target of PAD enzymes, particularly PAD4, within the cell nucleus is the citrullination of core histones, such as Histone H3 (H3). nih.govnih.gov The conversion of arginine to citrulline on histones neutralizes the positive charge, which is a critical step in promoting chromatin decondensation. nih.govnih.govresearchgate.net BB-Cl-amidine effectively blocks this process. By inhibiting PAD4, it prevents the hypercitrullination of histones, thereby maintaining a condensed chromatin state. researchgate.net This inhibitory action on histone citrullination is a cornerstone of its mechanism, particularly in the context of inflammation and immune response. researchgate.netnih.gov

Impact on Global Intracellular Protein Citrullination

Table 1: Comparative Profile of BB-Cl-Amidine and Cl-Amidine
FeatureCl-AmidineBB-Cl-AmidineReference
Inhibitor Type First-generation, irreversible pan-PAD inhibitorSecond-generation, irreversible pan-PAD inhibitor royalsocietypublishing.orgnih.gov
Target Isozymes PAD1, PAD2, PAD3, PAD4PAD1, PAD2, PAD3, PAD4 royalsocietypublishing.org
Cellular Potency (U2OS cells, EC50) >200 µM8.8 ± 0.6 µM researchgate.net
Key Structural Differences N-terminal benzoyl group, C-terminal amideN-terminal biphenyl (B1667301) moiety, C-terminal benzimidazole (B57391) researchgate.net

Disruption of Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap pathogens. nih.gov The formation of NETs, or NETosis, is heavily dependent on PAD4-mediated histone citrullination. nih.govnih.gov

Mechanism of Impaired NET Release

BB-Cl-amidine effectively disrupts the formation and release of NETs. nih.govacrabstracts.org The mechanism is a direct consequence of its primary function as a PAD inhibitor. By preventing PAD4 from citrullinating histones (e.g., H3), BB-Cl-amidine halts the chromatin decondensation process. researchgate.netresearchgate.net This decondensation is an essential prerequisite for the expulsion of chromatin from the neutrophil to form the NET scaffold. nih.gov Therefore, in the presence of BB-Cl-amidine, neutrophils are unable to execute this critical step, leading to a marked reduction in both spontaneous and stimulated NET formation. nih.gov

Influence on Intracellular Signaling Networks

Beyond its well-documented role in citrullination, BB-Cl-amidine has been shown to influence specific intracellular signaling pathways. Research has identified that BB-Cl-amidine can inhibit the action of the Stimulator of interferon genes (STING) protein. wikipedia.org The mechanism of this inhibition involves preventing the oligomerization of STING, a critical step for its activation and the subsequent downstream signaling that leads to the production of type I interferons and other inflammatory cytokines. wikipedia.org This finding suggests a broader immunomodulatory role for the compound beyond PAD inhibition. In contrast, studies with the related compound Cl-amidine in dendritic cells showed it did not affect the MAPK and NF-κB p65 signaling pathways, suggesting that the effects of these inhibitors on signaling networks may be specific and not universal. nih.gov

Regulation of Akt Phosphorylation in Endothelial Cells

BB-Cl-Amidine hydrochloride, a pan-peptidylarginine deiminase (PAD) inhibitor, has been demonstrated to regulate key signaling pathways within endothelial cells, notably affecting angiogenesis and cellular function through the modulation of Akt phosphorylation. Research conducted on human microvascular endothelial cells (HMEC-1) has shown that the anti-angiogenic effects of BB-Cl-Amidine are underpinned by the inhibition of Akt phosphorylation. cellphysiolbiochem.com

In studies using HMEC-1 cells, treatment with BB-Cl-Amidine led to a discernible reduction in the phosphorylation of Akt at serine 473 (Ser473). cellphysiolbiochem.com This inhibition of a critical signaling node has significant downstream consequences, as the PI3K/Akt pathway is central to processes such as cell survival, proliferation, and migration, all of which are fundamental to angiogenesis. The observed effects of BB-Cl-Amidine, including the inhibition of endothelial cell migration and the formation of capillary-like tubes, are directly linked to this reduction in Akt signaling. cellphysiolbiochem.com Furthermore, the compound was found to foster an angiostatic environment by altering the expression and secretion of key angiogenic factors, such as decreasing Vascular Endothelial Growth Factor (VEGF) and increasing Pigment Epithelium-Derived Factor (PEDF). cellphysiolbiochem.com

The following table summarizes the experimental observations regarding the effect of BB-Cl-Amidine on Akt signaling in endothelial cells.

Cell LineCompoundConcentrationObservationReference
HMEC-1BB-Cl-AmidineNot specifiedInhibition of Akt phosphorylation at Ser473 cellphysiolbiochem.com
HMEC-1BB-Cl-AmidineNot specifiedReduced endothelial cell migration and capillary-like tube formation cellphysiolbiochem.com

This interactive table provides a summary of research findings.

Effects on IFN-stimulated Gene (ISG) Expression and NFκB-dependent Cytokine Synthesis

BB-Cl-Amidine exerts significant immunomodulatory effects by inhibiting the production of type I interferons (IFNs), the expression of IFN-stimulated genes (ISGs), and the synthesis of cytokines dependent on the transcription factor NFκB. nih.govnih.gov This activity is primarily mediated through its ability to inhibit the Stimulator of Interferon Genes (STING) signaling pathway, an essential component of the innate immune response to cytosolic DNA. nih.govnih.gov

Mechanistically, BB-Cl-Amidine has been identified as a potent small-molecule inhibitor of STING. nih.govnih.gov It functions by preventing the oligomerization of STING through the modification of cysteine residue 148 (Cys148). nih.govnih.gov The activation of STING is a critical step that leads to the phosphorylation of IRF3 and the activation of the NFκB pathway, culminating in the transcription of type I IFNs and inflammatory cytokines. nih.gov By blocking STING oligomerization, BB-Cl-Amidine effectively halts these downstream signaling events. nih.gov

Research has demonstrated that BB-Cl-Amidine dose-dependently inhibits the STING-dependent induction of IFNβ. nih.gov This, in turn, prevents the expression of a suite of ISGs that are crucial for establishing an antiviral state. In addition to its impact on the IFN response, BB-Cl-Amidine directly curtails inflammation driven by the NFκB pathway. Studies have shown that it inhibits the lipopolysaccharide (LPS)-induced transcription of key NFκB-dependent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in neutrophils. nih.govresearchgate.net This inhibition of cytokine synthesis occurs by preventing the nuclear translocation of the p65 subunit of NFκB. nih.gov

The table below details the inhibitory effects of BB-Cl-Amidine on cytokine production.

Cell TypeStimulusCompoundEffectReference
Human NeutrophilsLPSBB-Cl-AmidineInhibited transcription of IL-1β and TNFα researchgate.net
Mouse NeutrophilsLPSBB-Cl-AmidineDose-dependent inhibition of IL-1β and TNFα transcription researchgate.net
Mouse ModeldiABZI (STING agonist)BB-Cl-AmidineSignificant reduction in serum IFNβ and TNF-α nih.gov

This interactive table summarizes key findings on the compound's effects on cytokine synthesis.

Preclinical Research Applications and Therapeutic Potential of Bb Cl Amidine in Disease Models

Autoimmune and Inflammatory Disease Models

Research in lupus-prone MRL/lpr mice has demonstrated that PAD inhibition by BB-Cl-Amidine can protect against organ damage and ameliorate disease manifestations. nih.govacrabstracts.orgnih.gov An imbalance in the formation and degradation of neutrophil extracellular traps (NETs) is considered a key factor in SLE pathogenesis, contributing to autoantigen exposure, type I interferon (IFN) production, and endothelial damage. nih.govnih.gov BB-Cl-Amidine targets this pathway by inhibiting PAD enzymes, which are crucial for NET formation. nih.gov

In the MRL/lpr mouse model of lupus, treatment with BB-Cl-Amidine has shown potential in slowing the progression of the autoimmune disease. nih.gov Studies indicate that while the inhibitor did not significantly affect body weight or total IgG levels, it did lead to a subtle reduction in splenomegaly. nih.gov The primary therapeutic effects are linked to its ability to inhibit NET formation, a process that is accelerated in neutrophils from MRL/lpr mice compared to controls. nih.govnih.gov By mitigating NET formation, BB-Cl-Amidine addresses a key pathogenic mechanism in SLE. acrabstracts.org

Vascular dysfunction is a significant complication in SLE, often predating clinical atherosclerotic disease. nih.govmdpi.com MRL/lpr mice exhibit notable endothelial dysfunction. nih.govnih.gov Research has shown that treatment with BB-Cl-Amidine markedly improves endothelium-dependent vasorelaxation in these mice. nih.govacrabstracts.org This vasculoprotective effect is a crucial finding, suggesting that PAD inhibition could be a strategy for mitigating the cardiovascular risk associated with lupus. nih.govnih.gov

Lupus frequently targets specific organs, leading to conditions like nephritis and cutaneous manifestations. acrabstracts.org Preclinical studies using BB-Cl-Amidine in MRL/lpr mice have demonstrated protective effects against such organ-specific damage. nih.govnih.gov Treatment resulted in reduced proteinuria and decreased immune complex deposition in the kidneys. nih.govacrabstracts.org Furthermore, the inhibitor showed a protective effect against the development of skin disease in these lupus-prone mice. nih.govacrabstracts.orgnih.gov

BB-Cl-Amidine treatment has been shown to modulate key immunological pathways in murine lupus models. nih.gov A significant finding is the robust suppression and downregulation of the expression of type I interferon-regulated genes (the "IFN signature") in the bone marrow of treated MRL/lpr mice. nih.govacrabstracts.org This is noteworthy as the type I IFN pathway is a central pathogenic axis in SLE. nih.gov While PAD inhibition effectively reduces NET formation, studies have observed a trend towards increased, rather than decreased, levels of circulating anti-NET antibodies in treated mice. nih.gov

Table 1: Effects of BB-Cl-Amidine in SLE Murine Models

Area of Investigation Key Findings in MRL/lpr Mice References
Disease Progression Subtly reduces splenomegaly. nih.gov
Vascular Function Markedly improves endothelium-dependent vasorelaxation. nih.govacrabstracts.org
Kidney Pathology Reduces proteinuria and immune complex deposition. nih.govacrabstracts.orgnih.gov
Skin Pathology Protects against the development of skin disease. nih.govacrabstracts.orgnih.gov

| Immunological Modulation | Downregulates the Type I Interferon (IFN) gene signature. | nih.govacrabstracts.org |

PAD inhibitors, including the first-generation compound Cl-amidine and the second-generation BB-Cl-amidine, have demonstrated notable efficacy in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model. nih.govfrontiersin.org The CIA model is widely used in preclinical research as it shares pathological features with human RA, including the generation of autoantibodies, synovial inflammation, and joint destruction. nih.govmdbioproducts.com

Table 2: Effects of PAD Inhibition in Collagen-Induced Arthritis (CIA) Models

Parameter Observed Effect of Cl-amidine Treatment References
Clinical Disease Activity Reduced by approximately 50%. stanford.edu
Joint Histopathology Significantly lower scores for inflammation, pannus, cartilage, and bone damage. stanford.edu
Protein Citrullination Reduced total citrullination in synovium and serum. stanford.edu

| Autoantibody Levels | Significantly decreased IgG2a anti-mouse type II collagen antibodies. | stanford.edu |

Experimental Colitis Models

The potential of PAD inhibitors has also been explored in experimental models of colitis, a condition characterized by chronic inflammation of the colon. nih.govphysiology.org While much of the research has focused on the related pan-PAD inhibitor Cl-amidine, the findings provide a strong rationale for the therapeutic potential of BB-Cl-Amidine in inflammatory bowel disease (IBD). nih.govsc.edu

In the dextran sulfate sodium (DSS) mouse model of colitis, treatment with Cl-amidine, both before and after the onset of disease, effectively reduced the clinical signs and symptoms of colitis. nih.gov The primary mechanism identified was the induction of apoptosis (programmed cell death) in inflammatory cells that infiltrate the colon. nih.gov This targeted action helps to resolve the inflammation without apparent toxic side effects. nih.gov Studies have noted that PAD inhibitors show efficacy in animal models of colitis. nih.gov Specifically, Cl-amidine has been shown to reduce inflammation, oxidative stress, and DNA damage in a murine model of ulcerative colitis (UC). sc.edu

Table 3: Effects of Cl-amidine in the DSS-Induced Colitis Mouse Model

ParameterObservationSource
Clinical Symptoms Reduction in the signs and symptoms of colitis. nih.gov
Colon Inflammation Suppression of inflammation. nih.gov
Mechanism of Action Drives apoptosis of inflammatory cells. nih.gov
Histology Score Dose-dependent reduction in colon inflammation histology scores. nih.gov

Immunothrombosis and Viral Pathogenesis Models (e.g., SARS-CoV-2 Mimicry)

The role of PAD inhibitors in modulating immunothrombosis, a process where inflammation drives thrombosis, has been investigated in models mimicking the complications of viral infections like SARS-CoV-2. nih.gov

In a mouse model using the viral RNA analog polyinosinic-polycytidylic acid [poly(I:C)] to simulate SARS-CoV-2 thrombotic complications, BB-Cl-Amidine demonstrated significant protective effects. nih.gov The poly(I:C) induced the formation of neutrophil extracellular traps (NETs) and hypercitrullination, leading to increased thrombus formation in the lungs. nih.gov

Administration of BB-Cl-Amidine in this model resulted in a complete attenuation of NET formation and a stark suppression of citrullinated histone H3 (citH3), a key component of NETs. nih.gov The treatment also reversed the inflammatory cascade, abrogating neutrophil infiltration, fibrin deposition, and the disruption of the lung's vascular barrier. nih.gov Furthermore, it interestingly reversed thrombocytopenia (low platelet count). nih.gov

BB-Cl-Amidine treatment not only reduced the molecular markers associated with thrombosis but also obliterated the formation of thrombi in the lung tissues of the model mice. nih.gov This finding strongly suggests that PAD inhibition with BB-Cl-Amidine has a protective effect against immunothrombosis, a critical complication in severe viral illnesses. nih.gov

Table 4: Therapeutic Effects of BB-Cl-Amidine in a SARS-CoV-2 Immunothrombosis Mimicry Model

Pathological FeatureEffect of BB-Cl-Amidine TreatmentSource
NET Formation Complete attenuation. nih.gov
Histone Citrullination Stark suppression of citH3. nih.gov
Thrombus Formation Obliterated in post-mortem lung tissue. nih.gov
Neutrophil Infiltration Abrogated. nih.gov
Fibrin Deposition Abrogated. nih.gov
Thrombocytopenia Reversed. nih.gov

Aicardi-Goutières Syndrome (AGS) Models: Alleviation of Disease Pathology Resulting from Cytosolic DNA Accrual

Aicardi-Goutières syndrome is a genetic disorder characterized by an inappropriate immune response, particularly the induction of type I interferon, often due to the abnormal accumulation of intracellular nucleic acids. nih.gov Currently, there is no available preclinical research data from the conducted searches on the specific application of BB-Cl-Amidine in animal models of Aicardi-Goutières Syndrome or in models focused on alleviating disease pathology resulting from cytosolic DNA accrual. Therapeutic strategies currently being explored for AGS primarily involve Janus kinase (JAK) inhibitors and reverse transcriptase inhibitors. frontiersin.orgresearchgate.netsemanticscholar.orgnih.gov

Oncological Research Applications

The role of PAD enzymes and the post-translational modification they catalyze, known as citrullination, has been implicated in various cancers. Consequently, inhibitors like BB-Cl-Amidine are valuable tools for exploring the therapeutic potential of targeting these pathways.

Research has highlighted the potential of BB-Cl-Amidine in retinoblastoma, a cancer where the enzyme PADI2 is often upregulated. nih.govresearchgate.net In preclinical studies, BB-Cl-Amidine has demonstrated the ability to selectively reduce the viability of retinoblastoma cells while having a minimal effect on non-cancerous retinal pigment epithelial cells. nih.gov

A study utilizing the Y79 human retinoblastoma cell line found that treatment with BB-Cl-Amidine for 48 hours resulted in a dose-dependent reduction in cell viability. nih.gov This suggests that the inhibition of PADI2 by BB-Cl-Amidine can effectively attenuate the oncogenic activity in this specific cancer model. nih.govresearchgate.net

Table 1: Effect of BB-Cl-Amidine on Retinoblastoma Cell Viability

Cell LineCompoundObservationSource
Y79 (Retinoblastoma)BB-Cl-AmidineDose-dependent reduction in cell viability after 48 hours. nih.gov
ARPE-19 (Non-cancerous)BB-Cl-AmidineNo significant effect on cell viability. nih.gov

The antineoplastic effects of BB-Cl-Amidine are closely linked to its ability to induce programmed cell death, or apoptosis, in cancer cells. In retinoblastoma cell lines, treatment with this PAD inhibitor leads to molecular changes indicative of apoptosis. nih.gov

One key finding is the dose-dependent increase in the level of cleaved poly (ADP-ribose) polymerase (PARP) in Y79 cells treated with BB-Cl-Amidine. nih.gov Cleaved PARP is a well-established marker of apoptosis. nih.gov Further analysis using flow cytometry confirmed these pro-apoptotic effects. Treatment with BB-Cl-Amidine resulted in a greater percentage of cells in the sub-G1 phase of the cell cycle, which is characteristic of apoptotic cells with fragmented DNA. nih.gov An increase in annexin V staining was also observed, providing another marker for cells undergoing apoptosis. nih.gov These findings collectively indicate that PADI2 inhibition by BB-Cl-Amidine effectively triggers cancer cell death. nih.gov

Table 2: Pro-Apoptotic Effects of BB-Cl-Amidine in Retinoblastoma Cells

Cell LineTreatmentApoptotic MarkerResultSource
Y79BB-Cl-AmidineCleaved PARPIncreased in a dose-dependent manner. nih.gov
WERI-Rb-1BB-Cl-AmidineCleaved PARPIncreased expression observed. nih.gov
Y79BB-Cl-AmidineSub-G1 Population (Flow Cytometry)Increased percentage observed with higher concentrations. nih.gov
Y79BB-Cl-AmidineAnnexin V StainingIncreased staining, indicating apoptosis. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of PAD enzymes by compounds like BB-Cl-Amidine has been shown to suppress the angiogenic potential of endothelial cells. cellphysiolbiochem.com

In studies using human microvascular endothelial cells (HMEC-1), PAD inhibitors, including BB-Cl-Amidine, were found to inhibit key steps in angiogenesis. cellphysiolbiochem.com Specifically, these inhibitors reduced endothelial cell migration and their ability to form capillary-like tubes in vitro. cellphysiolbiochem.com The mechanism behind these effects involves the modulation of key angiogenic factors. Treatment with BB-Cl-Amidine led to a reduction in the expression and secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, and an increase in the anti-angiogenic pigment epithelium-derived factor (PEDF). cellphysiolbiochem.com Furthermore, BB-Cl-Amidine was observed to reduce the total activity of matrix metalloproteinases (MMPs), which are enzymes crucial for remodeling the extracellular matrix during angiogenesis. cellphysiolbiochem.comresearchgate.net These anti-angiogenic effects were associated with the inhibition of Akt phosphorylation, a key signaling pathway in endothelial cells. cellphysiolbiochem.com

Table 3: Anti-Angiogenic Effects of BB-Cl-Amidine

Cell ModelProcess InhibitedMolecular EffectSource
HMEC-1, HUVECsCell MigrationInhibition of Akt phosphorylation. cellphysiolbiochem.com
HMEC-1, HUVECsCapillary-like Tube FormationReduced VEGF expression/secretion; Increased PEDF expression/secretion. cellphysiolbiochem.com
HMEC-1Extracellular Matrix RemodelingReduced total activity of MMPs. cellphysiolbiochem.com

Anti-Infective Research

Beyond oncology, PAD inhibitors are being explored for their potential in combating bacterial infections. Research suggests that these compounds can interfere with bacterial processes and enhance the efficacy of existing antibiotics.

Bacteria, both Gram-negative and Gram-positive, release outer membrane vesicles (OMVs) and membrane vesicles (MVs), respectively. These vesicles play roles in processes like cell-to-cell communication and host-pathogen interactions. researchgate.net Studies have shown that PAD inhibitors can significantly reduce the release of these vesicles. nih.govfrontiersin.org

In the Gram-negative bacterium E. coli, BB-Cl-Amidine was the second most potent inhibitor of OMV release among the compounds tested, achieving a 53.8% reduction. nih.govfrontiersin.org For the Gram-positive bacterium S. aureus, BB-Cl-Amidine treatment resulted in a 7.6% inhibition of MV release. nih.govfrontiersin.org These findings suggest that targeting PAD-like enzymes in bacteria could represent a novel anti-infective strategy. researchgate.netnih.gov

Table 4: Inhibition of Bacterial Vesicle Release by BB-Cl-Amidine

Bacterial SpeciesVesicle TypeInhibition of ReleaseSource
E. coli VCS257Outer Membrane Vesicles (OMVs)53.8% reduction nih.govfrontiersin.org
S. aureus subsp. aureus RosenbachMembrane Vesicles (MVs)7.6% reduction nih.govfrontiersin.org

A significant challenge in treating bacterial infections is antibiotic resistance. Research indicates that by inhibiting vesicle release, PAD inhibitors may enhance the sensitivity of bacteria to certain antibiotics. nih.govfrontiersin.org In studies with E. coli, the combination of BB-Cl-Amidine with the antibiotic kanamycin resulted in an increased zone of inhibition, indicating enhanced antibacterial effect. frontiersin.org This suggests that PAD inhibitors could be used as adjunctive therapy to improve the effectiveness of conventional antibiotics. nih.govfrontiersin.org

Methodological Approaches in Bb Cl Amidine Research

Biochemical and Enzymatic Assay Methodologies

Biochemical and enzymatic assays form the foundation for understanding the direct interaction between BB-Cl-Amidine and its target PAD enzymes. These in vitro techniques allow for precise measurement of potency, selectivity, and the kinetics of inhibition.

BB-Cl-Amidine is characterized as a non-subtype selective, irreversible inhibitor of PAD enzymes. wikipedia.org Its potency is best quantified by the second-order rate constant k_inact/K_I, which is the standard measure for irreversible inhibitors. researchgate.netresearchgate.net This value reflects the efficiency of enzyme inactivation. Assays have determined the k_inact/K_I values for BB-Cl-Amidine against the four active PAD isozymes, demonstrating its pan-PAD inhibitory profile. probechem.comcaymanchem.comfishersci.com

Compared to its parent compound, Cl-amidine, BB-Cl-Amidine exhibits a similar in vitro potency and selectivity profile. researchgate.netnih.gov The modifications in BB-Cl-Amidine's structure, such as the replacement of the C-terminal amide with a benzimidazole (B57391) group and the N-terminal benzoyl group with a biphenyl (B1667301) moiety, were designed to enhance cellular uptake and proteolytic stability rather than altering its fundamental inhibitory potency against the isolated enzymes. researchgate.netnih.gov

Table 1: In Vitro Potency of BB-Cl-Amidine Against PAD Isozymes An interactive data table comparing the inhibitory potency of BB-Cl-Amidine across different PAD enzymes.

PAD Isozymek_inact/K_I (M⁻¹min⁻¹)
PAD116,100
PAD24,100
PAD36,800
PAD413,300
Data sourced from multiple consistent reports. probechem.comcaymanchem.comfishersci.com

BB-Cl-Amidine functions as a mechanism-based or irreversible inhibitor. wikipedia.orgprobechem.com Kinetic studies show that it covalently modifies a critical cysteine residue within the active site of the PAD enzymes. nih.gov This interaction is time-dependent and concentration-dependent, leading to the irreversible inactivation of the enzyme. nih.gov The chloroacetamidine "warhead" is the reactive part of the molecule responsible for this covalent modification. researchgate.net

The efficacy of BB-Cl-Amidine in preventing the enzymatic conversion of arginine to citrulline is quantified using several established methods.

Western Blotting: This technique is commonly used to measure the inhibition of specific protein citrullination events. For instance, studies have shown that BB-Cl-Amidine effectively inhibits the citrullination of histone H3 in cellular lysates. nih.gov In one such assay, BB-Cl-Amidine demonstrated a strong ability to inhibit histone H3 citrullination with a reported EC₅₀ of 1.2 μM. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be employed to quantify citrullination of a specific substrate. For example, an assay measuring the citrullination of fibrinogen can be used to assess the inhibitory capacity of compounds like BB-Cl-Amidine on PAD activity derived from various sources, including recombinant enzymes or cell lysates. nih.govresearchgate.net

Mass Spectrometry: In more complex biological samples, mass spectrometry has been used to assess the global impact of BB-Cl-Amidine on protein citrullination. This powerful technique can identify and quantify citrullinated peptides, providing a broad view of the inhibitor's effect. One study noted a significant decrease in the level of global protein citrullination in the lymph nodes of mice treated with BB-Cl-Amidine. researchgate.net

Cellular Assay Systems

Cellular assays are critical for evaluating the biological activity of BB-Cl-Amidine in a more physiologically relevant context, assessing its ability to cross cell membranes and engage its target within the cell.

A key advantage of BB-Cl-Amidine over its predecessor, Cl-amidine, is its significantly enhanced cellular potency. researchgate.netmybiosource.com This is primarily evaluated using cell viability or cytotoxicity assays in various cell lines. The human osteosarcoma cell line U2OS is frequently used for this purpose. researchgate.netnih.govnih.gov

Research has consistently shown that BB-Cl-Amidine is over 20 times more potent in U2OS cells than Cl-amidine. researchgate.netnih.govnih.gov This enhanced cellular activity is attributed to its increased hydrophobicity, which facilitates better cellular uptake, and its resistance to proteolysis. researchgate.netnih.govnih.gov

Table 2: Cellular Potency in U2OS Osteosarcoma Cells An interactive data table comparing the EC₅₀ values of BB-Cl-Amidine and its parent compound, Cl-amidine.

CompoundEC₅₀ in U2OS Cells (µM)Fold Increase in Potency
Cl-amidine>200-
BB-Cl-Amidine 8.8 ± 0.6 >20-fold
Data reflects the concentration required to reduce cell viability by 50% after a 72-hour treatment. researchgate.netnih.govnih.gov

One of the most important functional consequences of PAD inhibition is the disruption of Neutrophil Extracellular Trap (NET) formation, or NETosis, a process implicated in various inflammatory and autoimmune diseases. nih.gov Histone citrullination by PAD4 is a critical step for the chromatin decondensation required for NET release. nih.gov

Functional assays for NETosis typically involve isolating neutrophils (e.g., from bone marrow) and stimulating them with an agent like Phorbol 12-myristate 13-acetate (PMA). caymanchem.comnih.gov The inhibitory effect of BB-Cl-Amidine is then assessed.

Fluorescence Microscopy: This is a common method to visualize and quantify NETs. Extracellular DNA, the backbone of NETs, can be stained with cell-impermeable DNA dyes. Studies have demonstrated that BB-Cl-Amidine significantly inhibits PMA-stimulated NET formation in neutrophils from MRL/lpr mice, a model for lupus. nih.gov

Biochemical Quantification: NETs can also be quantified by measuring the amount of extracellular DNA released into the culture medium.

Importantly, research has shown that BB-Cl-Amidine inhibits NET formation at concentrations of 20 and 200 µM without altering the production of hydrogen peroxide (H₂O₂) by neutrophils. caymanchem.comnih.gov This indicates that the compound specifically targets the PAD-dependent pathway of NETosis without disrupting other neutrophil functions like the oxidative burst. nih.gov

Analysis of Intracellular Signaling Cascade Modulation (e.g., Protein Phosphorylation)

A cornerstone of BB-Cl-amidine research involves dissecting its influence on the complex network of intracellular signaling cascades, with a particular emphasis on protein phosphorylation. As a pan-PAD inhibitor, BB-Cl-amidine's primary biochemical function is to prevent citrullination. This inhibition can, in turn, alter the phosphorylation status and activity of key signaling proteins, thereby modulating cellular responses to various stimuli.

Methodologically, Western blotting is a fundamental technique employed to probe the phosphorylation state of specific proteins within signaling pathways. Researchers typically pre-treat cells with BB-Cl-amidine before stimulating them with agents like lipopolysaccharide (LPS). Cell lysates are then analyzed using antibodies specific to the phosphorylated forms of target proteins. Studies have shown that BB-Cl-amidine can prevent the nuclear translocation of the NF-κB p65 subunit in neutrophils and differentiated HL-60 cells, a critical step in the activation of inflammatory gene expression. nih.govresearchgate.netnih.gov This effect on p65 localization appears to occur without altering the degradation of its inhibitor, IκBα, in some contexts. researchgate.net

The impact of BB-Cl-amidine on the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases like p38, ERK, and JNK, appears to be cell-type dependent. For instance, in dendritic cells, the related PAD inhibitor Cl-amidine did not affect the phosphorylation of MAPKs. nih.govresearchgate.net However, other studies have indicated that Cl-amidine can inhibit JNK phosphorylation in human gingival fibroblasts, suggesting context-specific effects. researchgate.net

Beyond targeted pathway analysis, broader, unbiased approaches such as phosphoproteomics are utilized to obtain a global view of BB-Cl-amidine's effects. In one study involving cardiac fibroblasts, a proteomic approach revealed the activation of the Nrf2/HO-1 signaling pathway following treatment with BB-Cl-amidine. uj.edu.pl Furthermore, investigations using the PAD inhibitor Cl-amidine in dendritic cells have revealed that it can suppress the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov These findings highlight that while PAD inhibition can have downstream effects on phosphorylation, the specific signaling nodes affected can vary significantly between different cell types and experimental conditions.

In Vitro Angiogenesis Assays (e.g., Endothelial Cell Migration, Tube Formation)

The process of angiogenesis, the formation of new blood vessels from pre-existing ones, is critical in both normal physiology and pathological conditions like tumor growth and rheumatoid arthritis. Research into the anti-angiogenic potential of BB-Cl-amidine utilizes specialized in vitro assays that model key steps of this complex process, primarily focusing on the behavior of endothelial cells.

Endothelial Cell Migration Assays are fundamental for assessing a crucial early step in angiogenesis. The scratch or wound healing assay is a commonly used method. A confluent monolayer of endothelial cells is mechanically "scratched" to create a cell-free gap. The ability of cells to migrate and close this gap over time is monitored microscopically. The inclusion of BB-Cl-amidine in the culture medium allows researchers to quantify its inhibitory effect on the rate of cell migration compared to untreated controls. Another common method is the Boyden chamber assay, where endothelial cells are placed in an upper chamber and a chemoattractant is placed in the lower chamber, separated by a microporous membrane. The number of cells that migrate through the membrane towards the stimulus is counted, providing a quantitative measure of migration that can be assessed in the presence or absence of BB-Cl-amidine.

Tube Formation Assays model a later stage of angiogenesis, where endothelial cells organize into three-dimensional, capillary-like structures. In this assay, endothelial cells are cultured on a basement membrane extract, such as Matrigel. In response to this substrate, the cells rapidly align and form a network of interconnected tubes. The efficacy of BB-Cl-amidine as an anti-angiogenic agent is evaluated by its ability to disrupt or prevent the formation of these networks. Quantitative analysis of tube formation includes measuring parameters such as the total length of the tubes, the number of branch points, and the area covered by the tube network. A significant reduction in these parameters in the presence of BB-Cl-amidine indicates its potential to interfere with vascular morphogenesis.

Assay TypeKey Process ModeledParameters Measured
Scratch (Wound Healing) AssayCollective cell migrationRate of wound closure, percent of open area
Boyden Chamber AssayChemotactic cell migrationNumber of migrated cells
Tube Formation AssayMorphogenic differentiationTotal tube length, number of junctions/nodes

In Vivo Preclinical Model Systems

To evaluate the therapeutic relevance of BB-Cl-amidine in a physiological context, researchers employ various in vivo preclinical models that mimic human diseases where PAD enzymes are implicated.

Application in Genetically Engineered Mouse Models (e.g., MRL/lpr, Trex1 mutant mice)

Genetically engineered mouse models that spontaneously develop autoimmune conditions are invaluable for testing the efficacy of PAD inhibitors. The MRL/lpr mouse is a well-established model for systemic lupus erythematosus (SLE). These mice carry a mutation in the Fas gene, leading to defective lymphocyte apoptosis and the development of a lupus-like syndrome, including lymphadenopathy, splenomegaly, autoantibody production, and severe kidney disease. BB-Cl-amidine has been used in this model to assess its ability to mitigate disease progression. nih.govnih.gov Studies have shown that PAD inhibition can reduce the severity of skin and kidney disease in these animals. nih.govnih.gov

Trex1 mutant mice represent another important model for systemic autoimmunity. Trex1 is a nuclease responsible for degrading cytosolic DNA. Loss-of-function mutations in Trex1 lead to an accumulation of endogenous DNA, triggering a chronic type I interferon response and causing severe, multi-organ inflammation. Given the role of PADs in the innate immune response and the formation of neutrophil extracellular traps (NETs), which are a source of immunogenic DNA, these models are relevant for investigating the mechanisms by which PAD inhibitors like BB-Cl-amidine might ameliorate interferon-driven pathologies.

Utilization of Induced Disease Models (e.g., Collagen-Induced Arthritis, Poly(I:C) Induction)

Induced disease models allow for the study of disease pathogenesis and therapeutic intervention in a controlled and synchronized manner. The collagen-induced arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis. Arthritis is induced in susceptible strains of mice by immunization with type II collagen, leading to an inflammatory arthritis with features of synovitis and joint destruction similar to the human disease. Both BB-Cl-amidine and the first-generation PAD inhibitor, Cl-amidine, have demonstrated efficacy in the CIA model, dose-dependently reducing disease severity, joint inflammation, and damage. nih.gov

The Poly(I:C) induction model is utilized to mimic the inflammatory response to a viral infection. Polyinosinic:polycytidylic acid (Poly(I:C)) is a synthetic analog of double-stranded RNA, which is recognized by pattern recognition receptors, leading to a potent inflammatory cascade, including the robust production of type I interferons. This model is valuable for investigating the role of PADs in innate immune signaling and for assessing the ability of BB-Cl-amidine to modulate virally-triggered inflammation.

Histopathological and Immunological Biomarker Assessments

A critical component of in vivo studies involves the detailed analysis of tissues and immune markers to understand the biological effects of BB-Cl-amidine. Histopathological assessment provides a microscopic evaluation of disease severity in affected organs. In the CIA model, for example, joint tissues are sectioned and stained, typically with hematoxylin (B73222) and eosin (B541160) (H&E), to visualize cellular infiltration and synovial inflammation, and with stains like Safranin O to assess cartilage integrity and erosion. In lupus models, kidney sections are examined for evidence of glomerulonephritis, immune complex deposition, and inflammation. nih.gov

Immunological biomarker assessments are used to quantify the impact of treatment on the immune response. This includes:

Autoantibody Titers: Measuring the levels of disease-specific autoantibodies, such as anti-dsDNA antibodies in lupus models, using ELISA.

Cytokine and Chemokine Profiling: Quantifying the levels of inflammatory mediators like TNF-α, IL-1β, and IL-6 in serum or tissue homogenates. plos.org

Neutrophil Extracellular Trap (NET) Analysis: Assessing the levels of NETs in circulation or tissues. This can be done by measuring circulating cell-free DNA or by detecting specific NET components like citrullinated histone H3 (CitH3). plos.org Treatment with BB-Cl-amidine has been shown to inhibit NET formation in lupus-prone mice. nih.gov

Flow Cytometry: Analyzing the frequency and activation status of various immune cell populations in the blood, spleen, or lymph nodes.

Model SystemDisease ModeledKey Assessments with BB-Cl-Amidine
MRL/lpr MouseSystemic Lupus ErythematosusKidney/skin histopathology, autoantibody levels, NET formation nih.govnih.gov
Collagen-Induced ArthritisRheumatoid ArthritisClinical arthritis score, joint histopathology, inflammatory markers nih.gov

Structure-Activity Relationship (SAR) Studies and Analog Development

The development of BB-Cl-amidine itself was the result of structure-activity relationship (SAR) studies aimed at improving upon the first-generation pan-PAD inhibitor, Cl-amidine. researchgate.net BB-Cl-amidine retains the essential chloroacetamidine "warhead" responsible for the irreversible covalent modification of the active site cysteine in PAD enzymes. However, its structure was modified to enhance its drug-like properties. researchgate.net

Specifically, SAR studies led to two key changes in the BB-Cl-amidine structure compared to Cl-amidine:

N-terminal Modification: The benzoyl group of Cl-amidine was replaced with a biphenyl moiety. This change increases the hydrophobicity of the molecule, which is intended to enhance cellular uptake and bioavailability. researchgate.net

C-terminal Modification: The C-terminal amide of Cl-amidine was replaced with a benzimidazole group. This bioisosteric replacement was designed to block proteolysis of the C-terminal amide, thereby increasing the metabolic stability and in vivo half-life of the compound. researchgate.net

These modifications resulted in a compound, BB-Cl-amidine, with a significantly longer in vivo half-life compared to Cl-amidine (approximately 1.75 hours versus ~15 minutes). nih.govresearchgate.net While it displays similar in vitro potency against PAD enzymes, it has greater cellular activity, likely due to its improved physicochemical properties. nih.govresearchgate.net

Ongoing SAR studies in the field of PAD inhibition continue to explore modifications to the haloacetamidine scaffold. The goals of these medicinal chemistry efforts are to develop new analogs with further improved properties, such as:

Isozyme Selectivity: Creating inhibitors that preferentially target one specific PAD isozyme (e.g., PAD2 or PAD4) over others. This could lead to more targeted therapies with fewer potential off-target effects. nih.gov

Enhanced Potency: Further increasing the inhibitory activity of the compounds.

Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties for specific therapeutic applications.

Reduced Toxicity: Developing compounds with a wider therapeutic window and fewer off-target cytotoxic effects. nih.gov

These efforts have led to the development of a range of PAD inhibitors with varying degrees of potency and selectivity, which are crucial tools for dissecting the specific roles of individual PAD enzymes in health and disease. nih.govbohrium.com

Rational Design Principles for Enhanced Pharmacological Properties

The design of BB-Cl-Amidine was a strategic evolution from its predecessor, Cl-amidine, aimed at overcoming limitations in cellular bioavailability and metabolic stability. nih.govresearchgate.net The core of this rational design involved two key structural modifications to the original benzoyl-arginine amide scaffold. researchgate.net

First, to improve resistance to proteolysis, the C-terminal amide of Cl-amidine was replaced with a benzimidazole group. researchgate.net This bioisosteric substitution was intended to prevent enzymatic cleavage, thereby increasing the compound's stability in biological systems. nih.gov

Second, to enhance cell permeability, the N-terminal benzoyl group was substituted with a more hydrophobic biphenyl moiety. researchgate.net This modification significantly increased the lipophilicity of the molecule, which is predicted to facilitate its passage across cellular membranes. nih.gov The calculated LogP (CLogP) for BB-Cl-amidine is 4.17, a substantial increase from Cl-amidine's CLogP of -0.23. nih.gov

These rational design choices resulted in a compound with markedly improved pharmacological properties. While maintaining similar in vitro potency against PAD enzymes as Cl-amidine, BB-Cl-Amidine demonstrated a cellular potency that was over 20-fold greater. researchgate.net This was evidenced by a significantly lower EC50 value in U2OS osteosarcoma cells (8.8 ± 0.6 µM for BB-Cl-amidine versus >200 µM for Cl-amidine). researchgate.netnih.gov Furthermore, pharmacokinetic studies revealed a significantly longer in vivo half-life for BB-Cl-Amidine compared to Cl-amidine, despite the two compounds showing similar stability in liver microsome assays. researchgate.netnih.gov

Exploration of Chemical Warhead Modifications and Scaffold Derivations

The central reactive element of BB-Cl-Amidine is the chloroacetamidine "warhead," an electrophilic group designed to mimic the guanidinium (B1211019) group of arginine, the natural substrate of PADs. nih.gov This warhead irreversibly inactivates the enzymes by covalently modifying a critical cysteine residue in the active site. nih.gov

While BB-Cl-Amidine itself retains the chloroacetamidine warhead from its parent compound, Cl-amidine, research in this area has explored other haloacetamidine warheads. A notable example is the synthesis of BB-F-amidine, which incorporates a fluoroacetamidine group in place of the chloroacetamidine. nih.govnih.gov Generally, the chloroacetamidine derivatives like BB-Cl-Amidine are more potent inhibitors than their fluoroacetamidine counterparts, which is consistent with chloride being a better leaving group during the covalent modification of the target enzyme. nih.govnih.gov

Further derivations have primarily focused on the scaffold of the parent compound, Cl-amidine, leading to a broad family of inhibitors with varying degrees of selectivity and potency. For instance, the addition of a carboxylic acid at the ortho-position of the phenyl group in Cl-amidine led to the development of second-generation inhibitors with superior potency and some isozyme selectivity. nih.govnih.gov While these were not direct modifications of the BB-Cl-Amidine scaffold, they represent parallel explorations in the chemical space of PAD inhibitors. The development of BB-Cl-Amidine itself, by modifying the N- and C-termini of the Cl-amidine structure, stands as a key example of scaffold derivation to improve drug-like properties. nih.govnih.gov

Insights into Isozyme Selectivity and Compound Efficacy

BB-Cl-Amidine is characterized as a non-subtype selective, or pan-PAD, inhibitor. researchgate.netwikipedia.org It irreversibly inactivates all four catalytically active PAD isozymes (PAD1, PAD2, PAD3, and PAD4). caymanchem.com Kinetic studies have quantified its inhibitory activity against each isozyme, revealing some degree of preference. The potency, measured by the second-order rate constant (kinact/KI), indicates that BB-Cl-Amidine is most potent against PAD1, followed by PAD4, PAD3, and PAD2. caymanchem.com

Inhibitory Potency of BB-Cl-Amidine Against PAD Isozymes
PAD Isozymekinact/KI (M-1min-1)
PAD116,100
PAD24,100
PAD36,800
PAD413,300

Data sourced from Cayman Chemical. caymanchem.com

This broad-spectrum inhibitory profile is a key aspect of its efficacy in various preclinical models of disease. The ability to inhibit multiple PAD isozymes simultaneously may be crucial for achieving maximum therapeutic benefit in conditions where several PADs are implicated. nih.gov For example, in murine models of collagen-induced arthritis, the efficacy of pan-PAD inhibitors like Cl-amidine and BB-Cl-Amidine was greater than that of a PAD4-selective inhibitor, suggesting that the inhibition of more than one PAD isozyme is necessary for a robust therapeutic effect. nih.gov

The efficacy of BB-Cl-Amidine as a pan-PAD inhibitor has been demonstrated in various inflammatory and autoimmune disease models, including lupus and arthritis. nih.govnih.gov Its effectiveness is often linked to its ability to inhibit the formation of neutrophil extracellular traps (NETs), a process in which PAD-mediated citrullination of histones is a critical step. researchgate.netcaymanchem.com The enhanced pharmacological properties of BB-Cl-Amidine, derived from its rational design, make it a more potent tool for studying the roles of PAD enzymes and for potential therapeutic applications compared to first-generation inhibitors. nih.govnih.gov

Comparative Analysis with Other Pad Inhibitors and Chemical Probes

Relative Efficacy and Potency against First-Generation Pan-PAD Inhibitors (e.g., Cl-Amidine, F-Amidine)

BB-Cl-Amidine was developed to improve upon the properties of first-generation pan-PAD inhibitors like Cl-Amidine and F-Amidine. frontiersin.orgnih.gov These first-generation compounds, while effective, had limitations that spurred the development of analogs with enhanced characteristics. BB-Cl-Amidine incorporates structural modifications, specifically an N-terminal biphenyl (B1667301) group and a C-terminal benzimidazole (B57391) moiety, designed to increase hydrophobicity, bioavailability, and proteolytic stability compared to Cl-Amidine. nih.gov

Research indicates that these modifications resulted in a significantly more potent compound for cellular and in vivo applications. BB-Cl-Amidine is reported to be at least 10-fold more potent than Cl-Amidine in cellular systems and various animal models of disease, including lupus and rheumatoid arthritis. nih.gov This enhanced potency is attributed to improved cellular uptake and a longer plasma half-life, despite having similar in vitro potency to Cl-Amidine. frontiersin.orgnih.gov

The fluoroacetamidine counterparts, such as F-Amidine and its second-generation analog BB-F-Amidine, generally exhibit lower potency compared to the chloroacetamidine versions. nih.gov This difference is attributed to the less electrophilic nature of the fluoroacetamidine warhead, which is responsible for the covalent modification of a conserved active site thiol in PAD enzymes. nih.gov For instance, BB-F-Amidine was found to be approximately three times less potent than BB-Cl-Amidine in a cellular target engagement assay. nih.gov While both F-Amidine and Cl-Amidine are effective irreversible inhibitors, Cl-Amidine has been noted as the more potent of the two against PAD4. nih.govresearchgate.net

Table 1: Comparative Potency of Pan-PAD Inhibitors

Compound Generation Key Structural Feature Relative Potency Reference
F-Amidine First Fluoroacetamidine Baseline nih.gov
Cl-Amidine First Chloroacetamidine More potent than F-Amidine nih.govresearchgate.net
BB-F-Amidine Second Benzimidazole + Fluoro ~3-fold less potent than BB-Cl-Amidine in cells nih.gov
BB-Cl-Amidine Second Benzimidazole + Chloro At least 10-fold more potent than Cl-Amidine in cells nih.gov

Comparative Studies with Isozyme-Specific PAD Inhibitors (e.g., AFM-30a, GSK199)

The development of isozyme-specific PAD inhibitors, such as the PAD2-specific AFM-30a and the PAD4-specific GSK199, has allowed for more detailed investigation into the roles of individual PAD enzymes. nih.govfrontiersin.org Comparative studies with the pan-inhibitor BB-Cl-Amidine highlight important differences in selectivity and cellular effects.

BB-Cl-Amidine inhibits all four catalytically active PAD isozymes (PAD1-4). caymanchem.com However, it displays some preference, notably for PAD4 over PAD2. nih.govfrontiersin.org In one study, 90% inhibition of PAD4 was achieved at a concentration of approximately 4 µM, whereas similar inhibition of PAD2 required concentrations of 15–20 µM. nih.govfrontiersin.org

In contrast, isozyme-specific inhibitors show high selectivity. GSK199 is a selective inhibitor of PAD4, achieving over 90% inhibition at concentrations above 8 µM, while not significantly inhibiting PAD2 at concentrations below 30 µM. nih.govfrontiersin.org AFM-30a is an efficient and specific inhibitor for PAD2. nih.govnih.gov Studies using lysates from peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNs) showed that AFM-30a effectively abrogated citrullination, while GSK199 had minimal effect, suggesting PAD2 is the primary isoform responsible for this activity in these cell types. nih.gov

A significant distinguishing factor is cytotoxicity. BB-Cl-Amidine is cytotoxic to various immune cells, including T cells, B cells, monocytes, and NK cells, at concentrations of 1 µM and higher. nih.govnih.gov Conversely, AFM-30a and GSK199 were found to be essentially nontoxic at concentrations up to 20 µM. nih.govnih.gov This suggests that the isozyme-specific inhibitors may have fewer off-target effects and could hold greater therapeutic potential by allowing for the targeted inhibition of specific PADs without the broad cytotoxicity associated with pan-PAD inhibition. nih.govnih.govresearchgate.net

Table 2: Inhibition Profile and Cytotoxicity

Inhibitor Target Specificity Effective Inhibitory Concentration Cytotoxicity (Immune Cells) Reference
BB-Cl-Amidine Pan-PAD (PAD1-4), preference for PAD4 ~4 µM (PAD4), ~15-20 µM (PAD2) for 90% inhibition Cytotoxic at ≥ 1 µM nih.govfrontiersin.orgcaymanchem.com
AFM-30a PAD2-specific Efficiently inhibits PAD2 activity Essentially nontoxic up to 20 µM nih.govnih.gov
GSK199 PAD4-specific >90% inhibition at >8 µM Essentially nontoxic up to 20 µM nih.govfrontiersin.org

Distinguishing Features in Mechanisms of Action and Biological Outcomes

BB-Cl-Amidine functions as an irreversible, mechanism-based inhibitor. nih.govcaymanchem.com It contains a haloacetamidine "warhead" that covalently modifies a conserved cysteine residue in the active site of PAD enzymes, leading to their inactivation. nih.gov This mechanism is shared with first-generation inhibitors like Cl-Amidine.

The biological outcomes of using a pan-PAD inhibitor like BB-Cl-Amidine can differ from those of isozyme-specific inhibitors. As a pan-inhibitor, BB-Cl-Amidine effectively blocks biological processes where multiple PADs may be involved. A key example is the formation of neutrophil extracellular traps (NETs), a process implicated in various inflammatory and autoimmune diseases. nih.govfrontiersin.org BB-Cl-Amidine is a potent inhibitor of NET formation. nih.govcaymanchem.com In some cellular contexts, such as inhibiting histone H3 citrullination in PMNs, only BB-Cl-Amidine showed a significant effect, whereas the combination of AFM-30a and GSK199 was required to see a similar effect in PBMCs. nih.gov

However, this broad activity can also be a disadvantage. The pan-inhibition and higher cytotoxicity of BB-Cl-Amidine can mask the specific contributions of individual PAD isozymes. nih.govnih.gov For instance, in studies on pancreatic cancer cells, the isozyme-specific PAD2 inhibitor was more effective at reducing cancer cell invasion than the pan-PAD inhibitor Cl-Amidine. nih.govwestminster.ac.uk The ability to use non-toxic concentrations of AFM-30a and GSK199, alone or in combination, allows for the dissection of PAD2- and PAD4-specific roles in cellular processes without the confounding variable of cytotoxicity. nih.govnih.gov The combination of AFM-30a and GSK199 has been shown to inhibit PAD activity in PBMCs without the cell death caused by BB-Cl-Amidine, pointing towards a strategy for targeting citrullination with potentially fewer off-target effects. nih.govnih.govresearchgate.net

Future Directions in Bb Cl Amidine Research

Elucidation of Additional Biological Targets and Mechanisms beyond Established Roles

While the primary focus of BB-Cl-Amidine research has been its function as a pan-PAD inhibitor, emerging evidence suggests its activity may extend to other biological pathways. wikipedia.orgresearchgate.net A significant future direction is the comprehensive characterization of these potential off-target effects and alternative mechanisms of action, which could unveil new therapeutic applications and provide a more complete understanding of its biological impact.

One of the most notable non-PAD targets identified is the Stimulator of Interferon Genes (STING) protein. wikipedia.org Research has shown that BB-Cl-Amidine can inhibit the STING signaling pathway by preventing its oligomerization. wikipedia.org This finding is crucial as the STING pathway is a key component of the innate immune system, involved in responses to viral and bacterial infections, as well as in anti-tumor immunity. Further investigation into the precise molecular interactions between BB-Cl-Amidine and STING is warranted. Elucidating this mechanism could reposition BB-Cl-Amidine or its future analogues as modulators of innate immunity, with potential applications in autoimmune diseases or cancer immunotherapy where STING activity is dysregulated.

Future studies will likely employ advanced proteomics and chemoproteomics approaches to systematically identify other potential binding partners of BB-Cl-Amidine within the cell. This could reveal unexpected roles in cellular processes independent of protein citrullination. Understanding these additional targets is critical, as some of the compound's observed effects, including cytotoxicity at higher concentrations, might be attributable to these off-target interactions rather than PAD inhibition alone. nih.govfrontiersin.org

Investigation of Combinatorial Therapeutic Strategies in Preclinical Settings

The potential of BB-Cl-Amidine to enhance the efficacy of existing therapies through combinatorial strategies is a promising area of preclinical investigation. By modulating the tumor microenvironment or cellular signaling pathways, BB-Cl-Amidine could create synergistic effects when combined with other agents.

In oncology, PAD inhibition has been shown to sensitize cancer cells to chemotherapy. nih.gov For instance, the related pan-PAD inhibitor Cl-amidine can enhance the effects of chemotherapeutic agents by modulating the release of extracellular vesicles. nih.gov Future preclinical studies are expected to explore the combination of BB-Cl-Amidine with various cytotoxic drugs and targeted therapies across different cancer types. Researchers are also investigating its use with immunotherapy. Given that PADs and citrullination play a role in regulating gene expression and immune responses, combining BB-Cl-Amidine with immune checkpoint inhibitors could potentially enhance anti-tumor immunity. researchgate.net

Another avenue for combinatorial research is in inflammatory and autoimmune diseases. The related compound, Cl-amidine, has been shown to selectively inhibit the induction of inducible nitric oxide synthase (iNOS) without significantly affecting cyclooxygenase-2 (COX-2). mdpi.com This suggests a potential synergistic benefit in combining PAD inhibitors like BB-Cl-Amidine with COX-2 inhibitors for treating inflammatory conditions. mdpi.com Preclinical models of diseases like rheumatoid arthritis, lupus, and colitis could be used to test these combinations, aiming to achieve greater therapeutic efficacy while potentially lowering the required doses of each drug. nih.govnih.gov

Potential Combination Therapeutic Area Rationale for Synergy
ChemotherapyCancerSensitization of cancer cells, modulation of extracellular vesicles. nih.gov
Immune Checkpoint InhibitorsCancerModulation of the tumor microenvironment and anti-tumor immune responses. researchgate.net
COX-2 InhibitorsInflammatory DiseasesTargeting complementary inflammatory pathways (iNOS and COX-2). mdpi.com

Development of Next-Generation Analogues with Tailored Specificity or Novel Modulatory Properties

While BB-Cl-Amidine has been a valuable research tool, its nature as a pan-PAD inhibitor and concerns about potential off-target effects and toxicity have driven the development of next-generation analogues. wikipedia.orgnih.govnih.gov A primary goal is to create compounds with improved specificity for individual PAD isozymes (e.g., PAD2 or PAD4), which would allow for a more precise dissection of their distinct biological roles and potentially lead to therapies with fewer side effects. nih.govacs.org

The development of isozyme-specific inhibitors is well underway, often using the BB-Cl-Amidine scaffold as a starting point. nih.govresearchgate.net For example, modifications to the benzimidazole-based structure of Cl-amidine have led to compounds with over 100-fold increases in potency and selectivity for PAD2. nih.govacs.org These new chemical entities, such as AFM-30a (a PAD2-selective inhibitor) and GSK484 (a PAD4-selective inhibitor), are considered critical tools for validating the therapeutic relevance of inhibiting specific PADs in diseases like breast cancer, rheumatoid arthritis, and multiple sclerosis. portlandpress.comnih.govresearchgate.net

Researchers are also exploring modifications to the "warhead" of the inhibitor. BB-Cl-Amidine utilizes a chloroacetamidine group, but analogues with a less reactive fluoroacetamidine warhead have been developed. nih.gov These compounds aim to fine-tune the reactivity and stability of the inhibitor. Further structural modifications, such as replacing the N-terminal biphenyl (B1667301) moiety or altering the C-terminal benzimidazole (B57391), are being explored to enhance properties like cell permeability, bioavailability, and pharmacokinetic profiles. researchgate.netnih.govnih.gov The synthesis of compounds like YW3-56, an analogue of Cl-amidine with improved bioavailability, exemplifies this effort. nih.gov

Q & A

Q. What is the enzymatic mechanism by which BB-Cl-Amidine (hydrochloride) inhibits PAD isoforms?

BB-Cl-Amidine (hydrochloride) irreversibly inhibits peptidylarginine deiminases (PAD1-4) by covalently modifying the active-site cysteine residue. This inhibition disrupts citrullination, a post-translational modification critical for processes like chromatin decondensation and neutrophil extracellular trap (NET) formation. Mechanistically, the compound’s chloroacetamidine group reacts with the thiol group of cysteine residues in the enzyme’s catalytic pocket, leading to permanent inactivation .

Q. What experimental protocols are recommended for determining IC₅₀ values of BB-Cl-Amidine against PAD isoforms?

To measure IC₅₀, use fluorometric or colorimetric assays with substrates like benzoyl-L-arginine ethyl ester (BAEE). For example:

  • Step 1 : Purify recombinant PAD isoforms (e.g., PAD4) and pre-incubate with varying concentrations of BB-Cl-Amidine (0.1–100 µM).
  • Step 2 : Add substrate and calcium (required for PAD activation). Monitor citrullination via fluorescence (e.g., using AMC-conjugated substrates) or colorimetric detection (e.g., diacetyl monoxime).
  • Step 3 : Calculate enzyme activity relative to controls. Reported IC₅₀ values are 0.8 ± 0.3 µM for PAD1 and 5.9 ± 0.3 µM for PAD4 .

Q. How can researchers validate the specificity of BB-Cl-Amidine for PAD isoforms in cellular models?

  • Control experiments : Use PAD-knockout cell lines or siRNA-mediated PAD silencing to confirm on-target effects.
  • Off-target profiling : Screen against structurally similar enzymes (e.g., transglutaminases) using activity-based probes.
  • Functional assays : Assess citrullination-dependent endpoints (e.g., histone H3 citrullination via Western blot) and NET formation in neutrophils .

Advanced Research Questions

Q. How to reconcile contradictory cytokine profiles observed in BB-Cl-Amidine-treated autoimmune models?

In collagen-induced arthritis models, BB-Cl-Amidine (10 mg/kg) reduced clinical scores but unexpectedly elevated IL-4 and IL-5 levels. To address this:

  • Hypothesis testing : Investigate whether Th2 polarization compensates for suppressed Th1/Th17 pathways.
  • Multi-omics analysis : Perform RNA-seq on lymph nodes to identify transcriptional networks linking PAD inhibition to cytokine shifts.
  • Dose-response studies : Test lower doses (1 mg/kg) to differentiate anti-inflammatory vs. immunomodulatory effects .

Q. What strategies optimize in vivo dosing of BB-Cl-Amidine for studying NETosis in sepsis models?

  • Pharmacokinetics : Subcutaneous (s.c.) administration at 1–10 mg/kg achieves sustained plasma levels, while intraperitoneal (i.p.) injection may require higher doses (7.5 mg/kg) for efficacy.
  • Biomarker monitoring : Measure circulating citrullinated histone H3 (CitH3) as a NETosis marker.
  • Tissue-specific effects : In MRL/lpr mice, 1 mg/kg s.c. improved renal and vascular outcomes, suggesting tissue-dependent dosing .

Q. How to design experiments comparing BB-Cl-Amidine with next-generation PAD inhibitors (e.g., GSK484)?

  • Enzyme kinetics : Compare inhibitor residence time and reversibility using stopped-flow assays.
  • Cellular potency : Use matched IC₅₀ values (e.g., GSK484’s PAD4 IC₅₀ = 50 nM) to normalize dosing in NET inhibition assays.
  • In vivo cross-over studies : Treat PAD4-knockout mice with BB-Cl-Amidine and GSK484 to isolate isoform-specific effects .

Q. What methodologies address off-target protein modification risks with BB-Cl-Amidine?

  • Chemical proteomics : Use alkyne-tagged BB-Cl-Amidine analogs for click chemistry-based enrichment and MS/MS identification of modified proteins.
  • Redox profiling : Measure glutathione depletion in treated cells to assess oxidative stress contributions.
  • Structural modeling : Perform molecular dynamics simulations to predict interactions with non-PAD cysteine-rich proteins .

Methodological Considerations

Q. How to standardize protocols for assessing NET inhibition in primary human neutrophils?

  • Isolation : Purify neutrophils via density gradient centrifugation (e.g., Ficoll-Paque).
  • Stimulation : Induce NETosis with PMA (100 nM, 4 hrs) or calcium ionophores.
  • Quantification : Stain DNA with Sytox Green and image extracellular DNA webs via confocal microscopy. Pre-treat cells with BB-Cl-Amidine (1–10 µM) to establish dose-dependent inhibition .

Q. What statistical approaches are recommended for analyzing dose-response data in PAD inhibition studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
  • Error propagation : Use bootstrap resampling for robust confidence intervals, especially with small n (e.g., triplicate assays).
  • Meta-analysis : Pool IC₅₀ values from multiple studies to assess inter-laboratory variability .

Data Interpretation and Validation

Q. How to validate the role of PAD inhibition (vs. off-target effects) in BB-Cl-Amidine-mediated phenotypes?

  • Rescue experiments : Co-treat with recombinant PAD4 and measure citrullination restoration.
  • Genetic validation : Compare results in wild-type vs. PAD4-knockout models.
  • Proteomic profiling : Identify citrullinated peptides via mass spectrometry to confirm target engagement .

Q. What follow-up experiments explain reduced Th17 cells in BB-Cl-Amidine-treated autoimmune models?

  • Single-cell RNA-seq : Profile T-cell subsets in splenocytes to identify transcriptional changes.
  • Metabolic assays : Measure glycolysis and oxidative phosphorylation (Seahorse Analyzer), as Th17 differentiation is glycolysis-dependent.
  • Cytokine blockade : Neutralize IL-4/IL-5 to test if Th2 skewing indirectly suppresses Th17 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BB-Cl-Amidine hydrochloride
Reactant of Route 2
BB-Cl-Amidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.